Thiofentanil oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

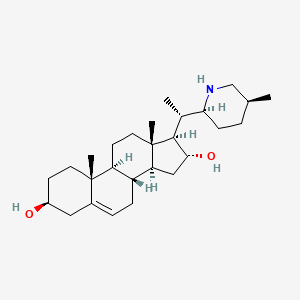

Thiofentanil oxalate is a synthetic analgesic that is pharmacologically stronger and more potent than morphine, with less physical dependence production.

Applications De Recherche Scientifique

Anesthesia in Wildlife Conservation

Thiofentanil oxalate, previously known as A-3080, is used in the chemical immobilization of various nondomestic hoofstock species. Its efficacy and physiological impact were studied in axis deer (Axis axis), where it was used for anesthetization during vasectomy procedures. The study found that thiofentanil, in combination with medetomidine and ketamine, resulted in rapid induction but also unpredictable inductions and significant respiratory and metabolic disturbances, suggesting careful consideration of its use in certain wildlife species (Smith et al., 2006).

Immobilization of African Buffalo

In a study conducted on African buffalo (Syncerus caffer), thiofentanil oxalate demonstrated effectiveness for immobilization, providing fast induction and smooth recovery. This study highlighted thiofentanil oxalate as a low-volume, high-potency, reversible drug, making it suitable for immobilizing large wildlife like African buffalo (Szabó et al., 2015).

Use in Ungulate Immobilization

Thiafentanil oxalate has been successfully used to immobilize captive and free-ranging ungulates. A study comparing its efficacy with carfentanil citrate in gaur (Bos gaurus) immobilization for electroejaculation indicated that both drugs provide smooth induction and adequate anesthesia. However, significant hypoxemia was noted, requiring careful monitoring (Napier et al., 2011).

Immobilization of Mule Deer

Thiafentanil oxalate was evaluated for immobilizing mule deer (Odocoileus hemionus), showing rapid induction and immobilization. Its effectiveness was further confirmed in free-ranging deer, where it was used in combination with xylazine. This study recommended specific drug combinations for mule deer immobilization based on overall reliability and effectiveness (Wolfe et al., 2004).

Secondary Exposure Risks

A case of inadvertent ingestion of thiafentanil oxalate by a captive mountain lion (Puma concolor) revealed risks associated with secondary exposure. The animal experienced prolonged sedation, muscle tension, and myopathy, highlighting the need for proper disposal of carcasses of animals immobilized with thiafentanil to prevent secondary exposure in scavengers (Wolfe & Miller, 2005).

Propriétés

Numéro CAS |

101365-73-5 |

|---|---|

Nom du produit |

Thiofentanil oxalate |

Formule moléculaire |

C24H30N2O8S |

Poids moléculaire |

506.57 |

Nom IUPAC |

4-Piperidinecarboxylic acid, 4-((2-methoxyacetyl)phenylamino)-1-(2-(2-thienyl)ethyl)-, methyl ester, ethanedioate |

InChI |

InChI=1S/C22H28N2O4S.C2H2O4/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19;3-1(4)2(5)6/h3-9,16H,10-15,17H2,1-2H3;(H,3,4)(H,5,6) |

Clé InChI |

NHPPWKIWKNUHSS-UHFFFAOYSA-N |

SMILES |

O=C(C1(N(C(COC)=O)C2=CC=CC=C2)CCN(CCC3=CC=CS3)CC1)OC.O=C(O)C(O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Thiofentanil oxalate; A 3080; A-3080; A3080 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)

![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)